molecular formula C24H16ClN5O B2466967 N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1808369-85-8

N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide

Cat. No.: B2466967
CAS No.: 1808369-85-8
M. Wt: 425.88
InChI Key: JTPSRNCHVTZHJG-UHFFFAOYSA-N
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Description

This compound belongs to a class of acrylamide derivatives featuring a pyrazole core substituted with aryl and heteroaryl groups. The structure includes a 2-chlorophenyl moiety, a cyano group, and a pyridin-3-yl substituent on the pyrazole ring. Such compounds are typically synthesized via base-catalyzed condensation of aldehydes with cyanoacetamide derivatives, as exemplified by the 90% yield synthesis of a related thiophene-substituted analog . Structural characterization often employs NMR spectroscopy and single-crystal X-ray diffraction, with SHELX software frequently used for refinement .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN5O/c25-21-10-4-5-11-22(21)28-24(31)18(14-26)13-19-16-30(20-8-2-1-3-9-20)29-23(19)17-7-6-12-27-15-17/h1-13,15-16H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPSRNCHVTZHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological activity, and research findings associated with this compound.

1. Chemical Structure and Properties

The compound's chemical formula is C19H16ClN5OC_{19}H_{16}ClN_5O, with a molecular weight of 367.81 g/mol. It features a chlorophenyl group, a cyano group, and a pyrazole derivative, which are known to contribute to its biological activity.

2. Synthesis

The synthesis of this compound typically involves the condensation reactions among various precursors, including chlorophenyl derivatives and pyrazole-based compounds. The synthesis can yield high purity and yield rates under optimized conditions.

3.1 Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF70.46Induction of apoptosis
HCT1160.39Inhibition of Aurora-A kinase
A3754.2CDK2 inhibition
NCI-H46032Induction of autophagy without apoptosis

These findings indicate that the compound exhibits significant cytotoxic effects, particularly in breast cancer (MCF7) and colon cancer (HCT116) cell lines, suggesting its potential as a therapeutic agent in oncology .

3.2 Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical studies. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

4. Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

Case Study 1: MCF7 Cell Line
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.46 µM. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway.

Case Study 2: HCT116 Cell Line
In another study, the compound was evaluated for its ability to inhibit Aurora-A kinase in HCT116 cells, resulting in an IC50 value of 0.39 µM. This inhibition led to cell cycle arrest at the G2/M phase, highlighting its potential as a targeted therapy for colorectal cancer.

5. Conclusion

This compound demonstrates significant biological activity, particularly as an anticancer and anti-inflammatory agent. Ongoing research is necessary to further elucidate its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(2-chlorophenyl)-2-cyano derivatives exhibit significant anticancer properties. Studies have shown that thienopyridine derivatives, which share structural similarities, possess potent anticancer activities against various cancer cell lines. The introduction of the cyano group in the structure may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that related compounds exhibit effective inhibition against mycobacterial, bacterial, and fungal strains. This suggests that N-(2-chlorophenyl)-2-cyano derivatives could serve as potential leads for developing new antimicrobial agents .

Neurological Applications

Compounds similar to N-(2-chlorophenyl)-2-cyano have been investigated for their potential as adenosine A1 receptor ligands, which are relevant in treating neurological conditions such as epilepsy. The pharmacological profile of these compounds indicates their ability to modulate neurotransmitter systems, potentially leading to therapeutic benefits in neurological disorders .

Synthesis and Structural Studies

The synthesis of N-(2-chlorophenyl)-2-cyano derivatives typically involves multi-step processes including condensation reactions and subsequent modifications. Recent studies have focused on optimizing synthetic routes to improve yield and reduce environmental impact. For example, novel methods utilizing eco-friendly solvents have been reported, enhancing the feasibility of large-scale production .

Table 2: Synthetic Routes Overview

StepDescription
Step 1Condensation of starting materials under alkaline conditions
Step 2Catalytic hydrogenation to obtain desired derivative
Step 3Purification and characterization using NMR spectroscopy

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal examined a series of pyrazole derivatives, including those structurally related to N-(2-chlorophenyl)-2-cyano compounds. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various chloro-substituted compounds against resistant strains of bacteria. The findings revealed that certain derivatives displayed superior activity compared to standard antibiotics, suggesting their potential utility in addressing antibiotic resistance issues .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated acrylamide system undergoes nucleophilic attacks at the β-carbon due to electron-withdrawing effects of the cyano (–CN) and carbonyl (–CONH–) groups.

Reaction TypeConditionsProducts/OutcomeYieldSource
Michael Addition Basic ethanol, 45–60°CAdducts with amines/thiols75–90%
Cyano Group Reactivity Alkaline hydrolysis (NaOH/H₂O)Carboxylic acid derivatives60–70%

Mechanistic Insight :

  • The β-carbon's electrophilicity is enhanced by conjugation with the cyano and carbonyl groups .

  • Pyridin-3-yl and pyrazole rings stabilize transition states through resonance .

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic systems.

Key Reactions:

  • Pyrazole Ring Functionalization :

    • Reacts with hydrazine derivatives to form fused pyrazolo-pyrimidine systems under reflux in ethanol .

    • Example :

      Target Compound+HydrazinePyrazolo[3,4-d]pyrimidin-4-amine(Yield: 65%)\text{Target Compound} + \text{Hydrazine} \rightarrow \text{Pyrazolo[3,4-d]pyrimidin-4-amine} \quad (\text{Yield: 65\%})
  • Cyano Group Cyclization :

    • With malononitrile in dioxane/piperidine, forms pyridone derivatives via Knoevenagel condensation .

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed coupling reactions:

Reaction TypeCatalysts/ConditionsProductsYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives50–75%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, tolueneAminated analogs60–80%

Structural Impact :

  • The pyridin-3-yl group directs regioselectivity in coupling reactions.

Hydrolysis and Functional Group Interconversion

  • Cyano Hydrolysis :

    • In acidic conditions (HCl/H₂O), converts to carboxylic acid (–COOH) .

    • Kinetics : Pseudo-first-order with k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C .

  • Amide Hydrolysis :

    • Under strong bases (NaOH, 100°C), cleaves to form pyrazole-carboxylic acid.

Oxidation and Reduction

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation KMnO₄, H₂SO₄, 60°CPyrazole ring hydroxylation
Reduction H₂/Pd-C, ethanolSaturation of acrylamide double bond

Notable Observation :

  • The pyridin-3-yl group remains inert under mild redox conditions .

Photochemical Reactivity

  • UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives .

  • Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile .

Biological Activity-Driven Modifications

  • Antimicrobial Derivatives :

    • Condensation with thiosemicarbazides yields thiazole hybrids (IC₅₀ = 2–8 μM against E. coli) .

  • Antimalarial Analog Synthesis :

    • Michael adducts with dihydroorotate dehydrogenase inhibitors show sub-μM activity .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chloro vs. Fluoro Substitutents : The target compound’s 2-chlorophenyl group offers moderate electron-withdrawing effects, while the 2-fluorophenyl analog may exhibit stronger dipole interactions due to fluorine’s higher electronegativity.

Crystallographic Insights

The crystal structure of the thiophene-substituted analog (YEJVES) reveals a planar acrylamide moiety and pyrazole ring, stabilized by intermolecular hydrogen bonds . In contrast, the bromophenyl analog exhibits altered supramolecular packing due to bromine’s larger atomic radius, which may influence solubility.

Unique Features of the Target Compound

The target compound’s combination of 2-chlorophenyl and pyridin-3-yl groups is structurally distinct, as database surveys identify only one closely related analog (YEJVES) . The pyridine ring may facilitate hydrogen bonding in biological systems, while the chloro substituent balances electronic effects and synthetic accessibility.

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